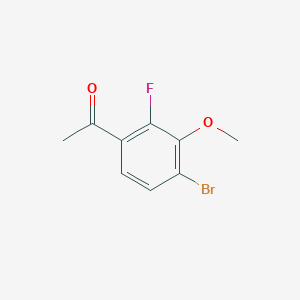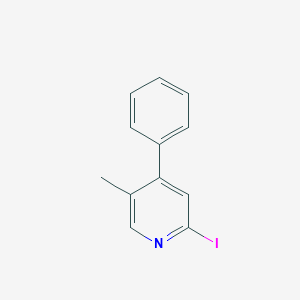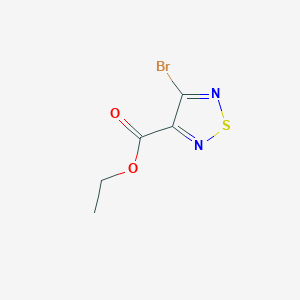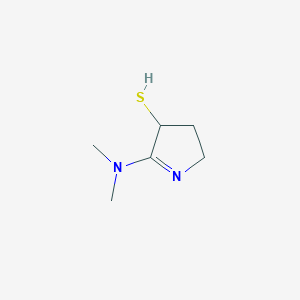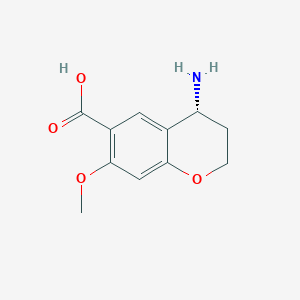
(R)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a carboxylic acid group, all attached to a chromane ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromane ring using reagents such as methyl iodide and a base like potassium carbonate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an amine derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a halogenated derivative, using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the chromane ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives such as carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-4-amino-7-methoxychromane-6-carboxylicacid: Similar structure but without the hydrochloride group.
(S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride: Enantiomer of the compound with different stereochemistry.
4-amino-7-methoxychromane-6-carboxylicacid: Lacks the ®-configuration and hydrochloride group.
Uniqueness
®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which may influence its solubility, stability, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
(4R)-4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-15-9-5-10-6(4-7(9)11(13)14)8(12)2-3-16-10/h4-5,8H,2-3,12H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI 键 |
DLNHQLSOFKGSRJ-MRVPVSSYSA-N |
手性 SMILES |
COC1=C(C=C2[C@@H](CCOC2=C1)N)C(=O)O |
规范 SMILES |
COC1=C(C=C2C(CCOC2=C1)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


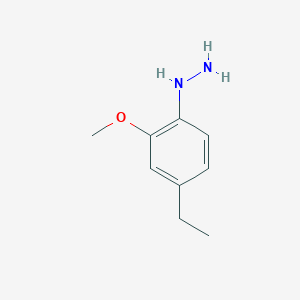
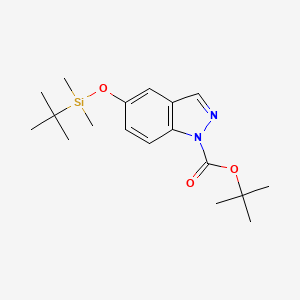
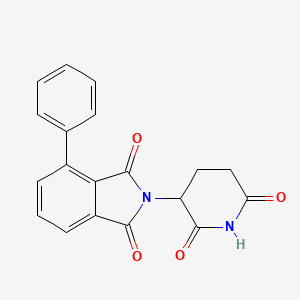
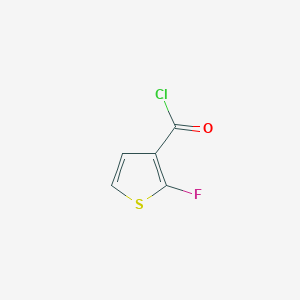
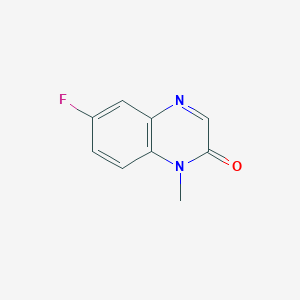
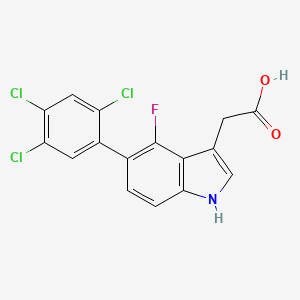
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)

